9-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol is a heterocyclic compound with the molecular formula C9H10N2O This compound is known for its unique structure, which combines elements of both pyridine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization to form the desired pyrido[1,2-a]pyrimidine ring system. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid or hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in developing treatments for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 9-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects on intracellular targets .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one: Similar in structure but lacks the methyl group at the 9-position.
Piritrexim: A synthetic antifolate with a pyrido[1,2-a]pyrimidine core, used for its anti-tumor properties.
Uniqueness
9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H12N2O |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
9-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol |
InChI |
InChI=1S/C9H12N2O/c1-7-3-2-4-11-6-8(12)5-10-9(7)11/h2-4,8,12H,5-6H2,1H3 |
InChI Key |
DELOXTZBUOKDFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NCC(C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.